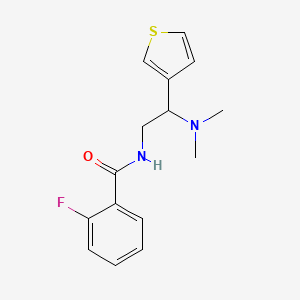
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide, also known as DT-010, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. DT-010 is a member of the benzamide family, which is known for its diverse biological activities.
科学研究应用
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用机制
The exact mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is known to be overexpressed in many types of cancer. By inhibiting HDAC activity, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide may be able to induce cell death in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also relatively stable and can be stored for long periods of time. However, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. Another area of interest is the study of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide in animal models to better understand its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide and its potential therapeutic applications.
合成方法
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide can be synthesized using a three-step process that involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylethylenediamine followed by the reaction with thiophene-3-carboxaldehyde. The final step involves the reaction of the resulting intermediate with ammonium acetate in the presence of acetic acid. The yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide using this method is approximately 50%.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBDQLAYZJWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
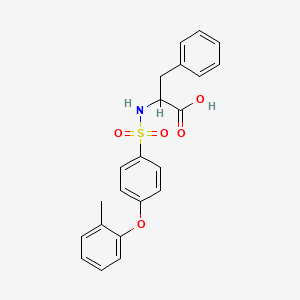

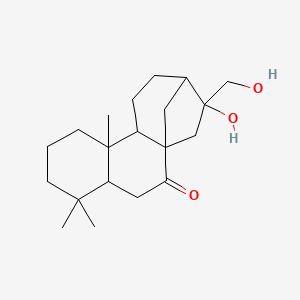
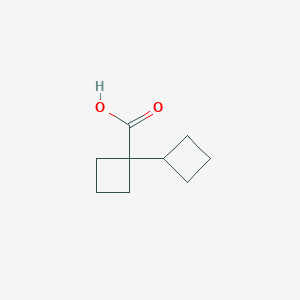
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

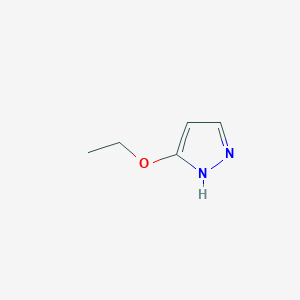
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)


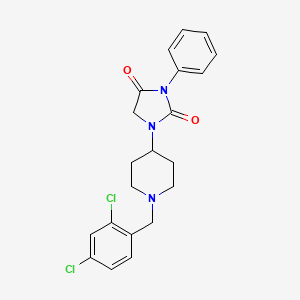
![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)